N-(Alpha-phenylethyl)methacrylamide
Description
N-(Alpha-phenylethyl)methacrylamide is a methacrylamide derivative featuring a phenylethyl group attached to the nitrogen atom of the methacrylamide backbone. These compounds are widely utilized in polymer chemistry and drug delivery due to their tunable physicochemical properties, biocompatibility, and capacity for functionalization. The phenylethyl moiety may enhance hydrophobicity and influence polymer self-assembly or drug-loading efficiency, depending on the application .
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-methyl-N-(1-phenylethyl)prop-2-enamide |
InChI |
InChI=1S/C12H15NO/c1-9(2)12(14)13-10(3)11-7-5-4-6-8-11/h4-8,10H,1H2,2-3H3,(H,13,14) |
InChI Key |
JFLWLYFJFFNEMV-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=C)C |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=C)C |
Origin of Product |
United States |
Scientific Research Applications
Polymer Chemistry
N-PEMA is primarily utilized in the synthesis of functional polymers and copolymers. Its unique structure allows it to participate in radical polymerization processes, leading to materials with tailored properties.
Copolymerization
N-PEMA can be copolymerized with other monomers to create materials with specific characteristics. For instance, copolymers of N-PEMA and phenyl alkyl acrylates/methacrylates are being studied for their use in soft materials, particularly in the development of foldable intraocular lenses (IOLs) used in cataract surgery . These copolymers exhibit excellent optical clarity and biocompatibility, making them suitable for medical applications.
Functional Polymers
The incorporation of N-PEMA into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials. This is particularly useful in applications requiring durable and heat-resistant materials, such as coatings and adhesives.
Biomedical Applications
N-PEMA's potential extends into biomedical fields due to its biocompatibility and ability to form hydrogels. Hydrogels made from N-PEMA can be utilized for drug delivery systems and tissue engineering scaffolds.
Drug Delivery Systems
Hydrogels synthesized from N-PEMA can be engineered to release therapeutic agents in a controlled manner. The hydrophobic nature of the phenylethyl group allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability . This property is crucial for developing effective drug delivery systems that target specific tissues or conditions.
Tissue Engineering
In tissue engineering, scaffolds made from N-PEMA-based hydrogels can mimic the extracellular matrix (ECM), providing a supportive environment for cell growth and differentiation. The tunable mechanical properties of these hydrogels make them suitable for various tissue types, including cartilage and bone .
Case Studies
Several studies have highlighted the versatility of N-PEMA in various applications:
Comparison with Similar Compounds
Table 1: Structural Comparison of N-Substituted Methacrylamides
Pharmacokinetic and Drug Delivery Profiles
N-(2-Hydroxypropyl)methacrylamide (HPMA) Copolymers :
- Liver Targeting : Incorporation of galactosamine residues enables receptor-mediated uptake by hepatocytes, reducing systemic toxicity. For example, HPMA-DOX conjugates showed 100-fold lower cardiac accumulation of free doxorubicin compared to free drug administration .
- Lysosomal Degradation : Oligopeptide side chains facilitate enzymatic cleavage, ensuring controlled drug release .
N-(3,4-Dihydroxyphenethyl)methacrylamide (DMA) :
DMAPMAAm-Based Polymers :
This compound :
- Hypothesized Behavior : The hydrophobic phenylethyl group may prolong circulation time in hydrophobic microenvironments (e.g., tumors) but could reduce renal clearance. Comparative toxicity data are lacking, necessitating further study.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for N-(Alpha-phenylethyl)methacrylamide, and how can purity be optimized?
- Methodology :
- Step 1 : React methacryloyl chloride with α-phenylethylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize using H NMR and FT-IR to confirm amide bond formation and absence of unreacted monomers .
- Purity Optimization : Use inhibitors like MEHQ (50–100 ppm) to prevent radical polymerization during storage .
Q. How does the steric hindrance of the α-phenylethyl group influence polymerization kinetics?
- Methodology :
- Conduct controlled radical polymerization (e.g., RAFT) with varying monomer-to-chain-transfer-agent ratios.
- Monitor molecular weight growth via GPC and H NMR to assess steric effects on propagation rates. Comparative studies with less hindered analogs (e.g., HPMA) show reduced polymerization rates due to bulky substituents .
Q. What spectroscopic techniques are critical for characterizing this compound-based polymers?
- Methodology :
- FT-IR : Confirm amide C=O stretch (~1650 cm) and absence of methacryloyl chloride residues.
- H NMR : Identify α-phenylethyl protons (δ 1.5–1.7 ppm for CH, δ 7.2–7.4 ppm for aromatic protons) .
- MALDI-TOF : Resolve polymer dispersity and end-group fidelity .
Advanced Research Questions
Q. How can the molecular weight of this compound copolymers be tailored for tumor-targeted drug delivery?
- Methodology :
- Use RAFT polymerization with trithiocarbonate chain-transfer agents to achieve low dispersity ().
- Key Finding : Polymers with 20–50 kDa exhibit enhanced tumor accumulation via the EPR effect, while smaller polymers (<10 kDa) show rapid renal clearance .
- Validation : Compare biodistribution in murine xenograft models using fluorescently labeled conjugates .
Q. What strategies mitigate contradictions in copolymer degradation data under physiological conditions?
- Methodology :
- Hypothesis Testing : Design copolymers with cleavable linkers (e.g., enzyme-sensitive oligopeptides) and compare degradation rates in vitro (lysosomal enzymes) vs. in vivo .
- Data Reconciliation : Use LC-MS to quantify degradation byproducts and adjust linker chemistry (e.g., GFLG tetrapeptides for cathepsin B sensitivity) to align in vitro/in vivo results .
Q. How do structural modifications (e.g., PEGylation) affect the pharmacokinetics of this compound-drug conjugates?
- Methodology :
- Synthesize PEGylated derivatives via post-polymerization modification (e.g., NHS-PEG reacting with pendant amine groups).
- Pharmacokinetic Analysis :
- Table 1 : Plasma half-life extension from 2.5 hr (non-PEGylated) to 8.5 hr (PEGylated) in rat models .
- Trade-off : Reduced cellular uptake efficiency due to PEG’s hydrophilicity .
Experimental Design Considerations
Q. What in vitro assays best predict the in vivo efficacy of this compound-based nanocarriers?
- Methodology :
- 3D Tumor Spheroids : Assess penetration depth using confocal microscopy with fluorescently labeled carriers .
- LysoTracker Assays : Confirm endolysosomal escape efficiency (e.g., pH-responsive carriers show >80% escape vs. 30% for non-responsive) .
Q. How can computational modeling guide the design of this compound copolymers for gene delivery?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
